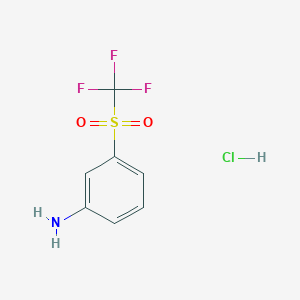

3-(Trifluoromethylsulfonyl)aniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethylsulfonyl)aniline;hydrochloride: is an organic compound with the molecular formula C7H7ClF3NO2S It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride typically involves the introduction of a trifluoromethylsulfonyl group to an aniline derivative. One common method is the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis. The final product is often purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group, altering the compound’s properties.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions to introduce new substituents.

Major Products:

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Compounds with reduced trifluoromethylsulfonyl groups.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is used as a building block in organic synthesis. Its unique trifluoromethylsulfonyl group imparts distinct electronic properties, making it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives are explored for their potential pharmaceutical applications. The trifluoromethylsulfonyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

4-(Trifluoromethylsulfonyl)aniline: Similar structure but with the trifluoromethylsulfonyl group at the para position.

3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, providing different electronic properties.

4-(Methylthio)aniline: Substituted with a methylthio group instead of trifluoromethylsulfonyl.

Uniqueness: 3-(Trifluoromethylsulfonyl)aniline;hydrochloride is unique due to the position of the trifluoromethylsulfonyl group on the aniline ring, which influences its reactivity and interaction with other molecules. The trifluoromethylsulfonyl group imparts distinct electronic and steric effects, making this compound valuable for specific applications where these properties are desired.

Biological Activity

3-(Trifluoromethylsulfonyl)aniline;hydrochloride is an aromatic amine characterized by the presence of a trifluoromethylsulfonyl group at the meta position relative to the amino group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C7H7ClF3NO2S. The trifluoromethylsulfonyl group is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and solubility in various solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through the trifluoromethylsulfonyl moiety. This group can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, thereby modulating enzyme activities or receptor activities. Such interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Its derivatives are explored for various pharmaceutical applications due to their ability to enhance metabolic stability and bioavailability of drug candidates .

Table 1: Biological Activities of 3-(Trifluoromethylsulfonyl)aniline Derivatives

Case Studies

- Antitumor Activity : Compound 3 has been identified as a potent inhibitor of Bcl-2 and Bcl-xL, with a binding affinity (K_i) of less than 1 nM. In vitro studies demonstrated an IC50 value around 10 nM across multiple cancer cell lines, indicating significant potential for cancer therapy. In vivo studies using H146 xenograft models showed that this compound could induce tumor regression, although tumors tended to regrow post-treatment, highlighting the need for further optimization .

- Pharmacodynamics : In pharmacodynamics experiments involving SCID mice, compounds derived from 3-(Trifluoromethylsulfonyl)aniline were evaluated for their ability to induce apoptosis in tumor tissues. The results indicated robust cleavage of PARP and activation of caspase-3, confirming that these compounds effectively trigger apoptotic pathways in cancer cells .

Properties

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S.ClH/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6;/h1-4H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORTZFQSCVTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.